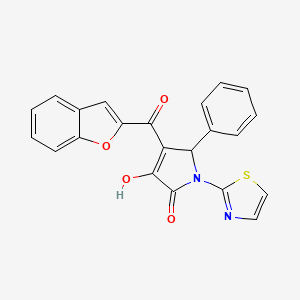
4-(benzofuran-2-carbonyl)-3-hydroxy-5-phenyl-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can give insights into the functional groups present in the molecule.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with its own set of reactants, reagents, and conditions.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy are commonly used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. The functional groups present in the molecule can give an idea about its reactivity.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, etc.Scientific Research Applications
Synthesis Techniques and Characterization
The compound 4-(benzofuran-2-carbonyl)-3-hydroxy-5-phenyl-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one and its derivatives have been a focus of research in the context of synthetic chemistry. Researchers have developed various synthesis techniques for related compounds. For instance, Idrees, Kola, and Siddiqui (2019) reported an efficient synthesis method for creating derivatives integrated with benzofuran and pyrazole moieties, emphasizing the simplicity and efficiency of their approach (Idrees, Kola, & Siddiqui, 2019). Similarly, Bade and Vedula (2015) described a novel, simple, and efficient synthesis of related compounds via a one-pot, four-component condensation reaction (Bade & Vedula, 2015).
Antimicrobial Applications
A significant area of application for this compound and its derivatives is in antimicrobial research. Several studies have evaluated their effectiveness against various microorganisms. Idrees, Kola, and Siddiqui (2019) found that some derivatives exhibit promising antimicrobial activities (Idrees, Kola, & Siddiqui, 2019). Additionally, Abdel-Wahab, Abdel‐Aziz, and Ahmed (2008) investigated the antimicrobial activity of new 3‐Substituted 5‐(Benzofuran‐2‐yl)‐pyrazole derivatives, demonstrating their potential in this field (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008).
Antitumor Applications
The compound's derivatives have also shown potential in antitumor research. El-Zahar et al. (2011) synthesized a series of derivatives and evaluated their cytotoxic activity, indicating their potential as antitumor agents (El-Zahar et al., 2011).
Antioxidant Applications
Research into the antioxidant properties of related compounds has also been conducted. Rangaswamy, Kumar, Harini, and Naik (2017) synthesized a new class of functionalized derivatives, evaluating them for their antimicrobial and antioxidant activities, demonstrating their efficacy in this domain (Rangaswamy et al., 2017).
Safety And Hazards
This involves understanding the risks associated with handling the compound, including toxicity, flammability, environmental impact, etc.
Future Directions
This could involve potential applications of the compound, areas for further research, etc.
properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-phenyl-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O4S/c25-19(16-12-14-8-4-5-9-15(14)28-16)17-18(13-6-2-1-3-7-13)24(21(27)20(17)26)22-23-10-11-29-22/h1-12,18,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVLIVWYCNWQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC=CS3)O)C(=O)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzofuran-2-carbonyl)-3-hydroxy-5-phenyl-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

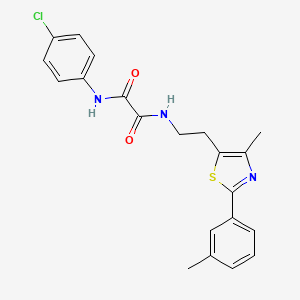
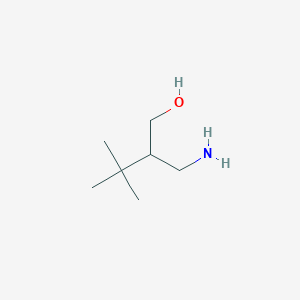
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide](/img/structure/B2803149.png)
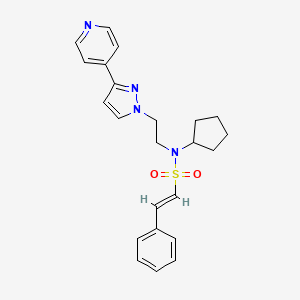
![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2803152.png)
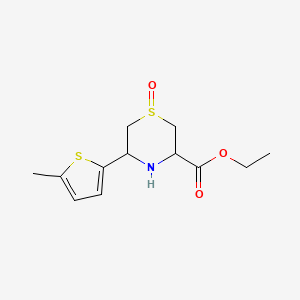
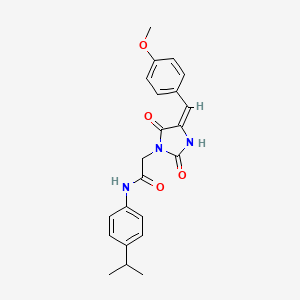
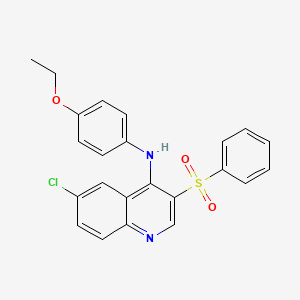
![1-[4-({3-[6-(1-Pyrrolidinyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)piperazino]-1-ethanone](/img/structure/B2803157.png)
![2-[4-(Trifluoromethyl)Phenyl] Thiomorpholine Hydrochloride](/img/structure/B2803158.png)
![5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2803159.png)
![5-isopropyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2803160.png)
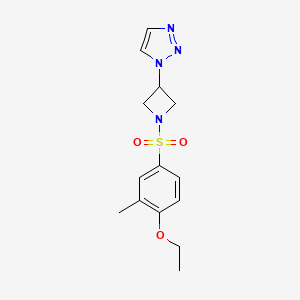
![Ethyl 4-[[2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2803165.png)